molecular formula C18H15BrN2O3 B4884274 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No. B4884274
M. Wt: 387.2 g/mol
InChI Key: WNUOASPTISELQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis in cancer cells, which may lead to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential adverse effects.

Future Directions

There are several future directions for the study of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is the development of novel derivatives of this compound with enhanced biological activities. Another direction is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize any potential adverse effects in lab experiments. Finally, the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer should be further explored.

Synthesis Methods

The synthesis of 2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 2-bromobenzyl bromide with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using column chromatography.

Scientific Research Applications

2-bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(2-bromophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-13-6-2-1-5-12(13)11-24-17(22)10-9-16-18(23)21-15-8-4-3-7-14(15)20-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUOASPTISELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

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